molecular formula C18H18N4O B7164621 N-[(4-imidazol-1-ylphenyl)methyl]-3,5-dimethylpyridine-2-carboxamide

N-[(4-imidazol-1-ylphenyl)methyl]-3,5-dimethylpyridine-2-carboxamide

Cat. No.: B7164621
M. Wt: 306.4 g/mol
InChI Key: AQOIMWSIBVUQDO-UHFFFAOYSA-N
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Description

N-[(4-imidazol-1-ylphenyl)methyl]-3,5-dimethylpyridine-2-carboxamide is a compound that features both imidazole and pyridine moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a common motif in many biologically active molecules, including histidine and histamine, while the pyridine ring is found in numerous pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]-3,5-dimethylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-9-14(2)17(20-10-13)18(23)21-11-15-3-5-16(6-4-15)22-8-7-19-12-22/h3-10,12H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOIMWSIBVUQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NCC2=CC=C(C=C2)N3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-imidazol-1-ylphenyl)methyl]-3,5-dimethylpyridine-2-carboxamide typically involves the formation of the imidazole ring followed by its attachment to the pyridine carboxamide structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening techniques to identify optimal reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(4-imidazol-1-ylphenyl)methyl]-3,5-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole or pyridine rings.

    Substitution: Both the imidazole and pyridine rings can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-[(4-imidazol-1-ylphenyl)methyl]-3,5-dimethylpyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is known to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.

    Medicine: Its structural features are similar to those found in many pharmaceuticals, suggesting potential therapeutic applications.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(4-imidazol-1-ylphenyl)methyl]-3,5-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: Contains an imidazole ring and is an essential amino acid.

    Pyridoxine (Vitamin B6): Contains a pyridine ring and is essential for various metabolic processes.

    Metronidazole: An antibiotic that contains an imidazole ring.

Uniqueness

N-[(4-imidazol-1-ylphenyl)methyl]-3,5-dimethylpyridine-2-carboxamide is unique due to its combination of both imidazole and pyridine rings, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

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